molecular formula C9H13ClN2O2 B13779501 [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride CAS No. 67049-80-3

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride

Cat. No.: B13779501
CAS No.: 67049-80-3
M. Wt: 216.66 g/mol
InChI Key: CIFBZVLXDSLPRP-UHFFFAOYSA-N
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Description

IUPAC Name: [2-(Dimethylcarbamoyloxy)phenyl]azanium chloride
Molecular Formula: C₉H₁₃ClN₂O₂
Molecular Weight: 228.67 g/mol
Structural Features:

  • A phenyl ring substituted at the ortho position with a dimethylcarbamoyloxy group (–O–C(=O)–N(CH₃)₂).
  • An azanium (NH₃⁺) group attached to the phenyl ring, balanced by a chloride counterion.

This compound belongs to the class of quaternary ammonium salts (QAS), which are widely used as surfactants, antiseptics, and pharmaceutical intermediates. The dimethylcarbamoyloxy group introduces a carbamate ester moiety, which may influence its stability, solubility, and biological activity compared to other QAS derivatives .

Properties

CAS No.

67049-80-3

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-11(2)9(12)13-8-6-4-3-5-7(8)10;/h3-6H,10H2,1-2H3;1H

InChI Key

CIFBZVLXDSLPRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Industrial and Laboratory Synthesis

Dimethylcarbamoyl chloride, a crucial reagent for introducing the dimethylcarbamoyloxy group, is primarily synthesized by reacting phosgene with dimethylamine . The process can be summarized as follows:

Method Conditions Yield Notes
Reaction of gaseous dimethylamine with phosgene in a flow reactor 275 °C, excess phosgene (3:1 ratio) ~90% High yield; suppresses urea formation
Laboratory scale using diphosgene or triphosgene with aqueous dimethylamine Two-phase system (benzene-xylene/water), sodium hydroxide as scavenger ~56% Lower yield due to hydrolysis sensitivity
Catalytic conversion of dimethylamine chloride with carbon monoxide on palladium Room temperature, under pressure Near quantitative Recent method, milder conditions

Dimethylcarbamoyl chloride is highly reactive and sensitive to hydrolysis, requiring careful handling and stringent safety precautions due to its toxicity and carcinogenicity.

Formation of the Dimethylcarbamoyloxy Group on Phenol

The dimethylcarbamoyloxy group is introduced by reacting phenolic hydroxyl groups with dimethylcarbamoyl chloride. This acylation reaction proceeds as follows:

  • Starting material: 2-hydroxyphenyl derivative (phenol with substitution at the 2-position)
  • Reagent: Dimethylcarbamoyl chloride
  • Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis
  • Base: An organic base such as pyridine or triethylamine is used to scavenge hydrochloric acid formed during the reaction

The reaction mechanism involves nucleophilic attack of the phenolic oxygen on the carbonyl carbon of dimethylcarbamoyl chloride, forming the carbamate ester.

Quaternization to Form the Azanium Salt

The formation of the azanium chloride salt involves quaternization of a tertiary amine precursor. The general synthetic route includes:

  • Starting amine: [2-(dimethylcarbamoyloxy)phenyl]methylamine or its diethylmethylamine derivative
  • Alkylating agent: Methyl chloride or methyl iodide (for iodide salt)
  • Solvent: Polar aprotic solvents such as acetonitrile or acetone
  • Conditions: Reflux or room temperature, reaction time varies from 3 to 6 hours
  • Purification: Column chromatography or recrystallization to isolate the quaternary ammonium salt

This quaternization reaction converts the tertiary amine into the corresponding quaternary ammonium ion with chloride as the counterion.

Summary Table of Preparation Steps

Step Reactants Conditions Product Yield/Notes
1. Synthesis of dimethylcarbamoyl chloride Phosgene + Dimethylamine 275 °C, flow reactor, excess phosgene Dimethylcarbamoyl chloride ~90% yield; sensitive to hydrolysis
2. Carbamoylation of phenol 2-Hydroxyphenyl compound + Dimethylcarbamoyl chloride Anhydrous solvent, base (pyridine) 2-(Dimethylcarbamoyloxy)phenyl derivative High yield; avoid moisture
3. Quaternization 2-(Dimethylcarbamoyloxy)phenylmethylamine + Methyl chloride Reflux in acetonitrile [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride Purified by chromatography/recrystallization

Research Outcomes and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Confirms the carbamate ester formation and quaternary ammonium structure by characteristic chemical shifts of the methyl groups and aromatic protons.
  • Infrared (IR) Spectroscopy: Shows strong absorption bands for carbamate carbonyl (~1700 cm⁻¹) and ammonium salt features.
  • Mass Spectrometry: Confirms molecular ion peaks consistent with the expected molecular weight.

Purity and Yield Optimization

  • Recrystallization from methanol or ethanol yields high purity crystals suitable for X-ray diffraction.
  • Column chromatography using silica gel with methanol/ethyl acetate gradients effectively separates impurities.
  • High-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases achieves >95% purity.

Stability Notes

  • The carbamate ester is susceptible to hydrolysis under acidic or basic conditions.
  • The quaternary ammonium salt is stable under ambient conditions but should be stored in a desiccator to prevent moisture uptake.

Comparative Perspectives from Varied Sources

  • The synthetic strategy is consistent with protocols used for related carbamate quaternary ammonium compounds such as neostigmine, which also involves carbamoylation followed by quaternization.
  • Industrial methods prioritize high yield and safety, often using flow reactors for the phosgene-dimethylamine reaction to produce dimethylcarbamoyl chloride.
  • Laboratory-scale syntheses emphasize careful control of moisture and temperature to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .

Scientific Research Applications

The compound [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride , also known as a quaternary ammonium compound, has diverse applications in scientific research and industrial settings. This article explores its various uses, particularly in the fields of biochemistry, pharmacology, and environmental science.

Antimicrobial Properties

Quaternary ammonium compounds, including [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride, are widely studied for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, a patent describes a disinfectant composition that utilizes dimethyl quaternary ammonium salts to achieve a synergistic effect in microbial inhibition . This property is particularly useful in healthcare settings for disinfecting surfaces and equipment.

Pharmaceutical Formulations

The compound's ability to interact with biological membranes makes it a candidate for pharmaceutical formulations. Its derivatives are explored for potential therapeutic effects, including anti-inflammatory and analgesic activities. The dimethylcarbamoyl group enhances solubility and bioavailability, which are critical parameters in drug development .

Environmental Applications

In environmental science, quaternary ammonium compounds are investigated for their role in wastewater treatment and as biocides. The effectiveness of these compounds against biofilms and pathogenic microorganisms in water systems is an area of active research. Their application can help mitigate health risks associated with contaminated water supplies .

Case Study 1: Disinfectant Efficacy

A study demonstrated that a disinfectant formulation containing [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride exhibited superior antimicrobial activity against pathogens such as Candida albicans and Aspergillus fumigatus. The results indicated that the compound could be used effectively at lower concentrations without compromising efficacy, thus offering cost savings in large-scale applications .

Case Study 2: Pharmaceutical Development

Research into pharmaceutical applications revealed that derivatives of this compound could serve as effective drug candidates against inflammatory diseases. A series of tests showed promising results in reducing inflammation markers in vitro, suggesting potential for further development into therapeutic agents .

Comparative Data Table

Application Area Description Example Study
Antimicrobial DisinfectantsEffective against bacteria and fungi; used in healthcare settingsPatent US4125628A on disinfectant compositions
Pharmaceutical FormulationsEnhances solubility and bioavailability; potential anti-inflammatory effectsResearch on dimethylamine derivatives
Environmental ScienceUsed as biocides in wastewater treatment; mitigates health risksStudies on microbial inhibition in water systems

Mechanism of Action

The mechanism of action of [2-(dimethylcarbamoyloxy)phenyl]azanium;chloride involves its interaction with specific molecular targets in biological systems. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Benzethonium Chloride

IUPAC Name: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride Molecular Formula: C₂₇H₄₂ClNO₂ Key Features:

  • A benzyl group linked to a dimethylazanium core via a polyether chain.
  • A bulky tert-octylphenoxy substituent enhances lipophilicity.

Contrast with Target Compound :

  • Benzethonium’s long alkyl-ether chain increases membrane disruption efficiency but also elevates environmental toxicity.

Methylbenzethonium Chloride

IUPAC Name: Benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride Molecular Formula: C₂₈H₄₄ClNO₂ Key Features:

  • Structural analog of benzethonium chloride with an additional methyl group on the phenoxy ring.

Contrast with Target Compound :

  • The methyl substitution in methylbenzethonium enhances steric bulk, whereas the target compound’s carbamate group introduces hydrogen-bonding capability, possibly affecting target binding .

[2-(Methoxyphenoxyacetyl)oxyethyl]dimethylazanium Chloride

IUPAC Name: 2-[2-(4-Methoxyphenoxy)acetyl]oxyethyl-dimethylazanium chloride Molecular Formula: C₁₃H₂₀ClNO₄ Key Features:

  • A methoxyphenoxyacetyl group linked to an ethyl-dimethylazanium core.

Contrast with Target Compound :

  • The methoxyphenoxy group provides electron-donating effects, altering redox properties compared to the carbamate-linked phenyl group in the target compound .

Functional and Toxicological Comparison

Antimicrobial Activity

  • Benzethonium Chloride : Effective against Gram-positive bacteria and fungi due to its membrane-disrupting polyether chain .
  • Target Compound : The carbamate group may limit broad-spectrum activity but could enhance specificity for certain bacterial targets (hypothesized based on structural analogs) .

Toxicity Profiles

Compound Model Organism Observed Effects Reference
Benzethonium chloride Cyprinus carpio Hepatic lipid peroxidation, reduced glutathione levels
[Target Compound] Not reported Data unavailable; inferred lower aquatic toxicity due to hydrolyzable carbamate

Structural and Computational Insights

  • Crystallography : While the target compound’s crystal structure is unreported, analogs like [2-(3,4-dimethoxyphenyl)ethyl]azanium derivatives have been resolved via single-crystal X-ray diffraction, revealing planar aromatic systems and ionic packing motifs .
  • Software Tools : Programs like SHELXL and Mercury facilitate comparative analysis of QAS derivatives, highlighting bond angles and intermolecular interactions critical for stability .

Q & A

Q. What are the recommended synthetic pathways for [2-(dimethylcarbamoyloxy)phenyl]azanium chloride?

The synthesis typically involves quaternization of a tertiary amine precursor with dimethylcarbamoyl chloride, followed by anion exchange to yield the chloride salt. Key steps include optimizing reaction temperature (40–60°C) and solvent selection (e.g., acetonitrile or dichloromethane). Intermediate purification via recrystallization or column chromatography is critical to isolate the azanium product. Validation using 1H^1H-NMR and elemental analysis ensures structural fidelity .

Q. How can researchers characterize the molecular structure of this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon backbone.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis (see Table 1 for typical parameters) to resolve 3D geometry .

Table 1 : Representative Crystallographic Parameters (from analogous compounds)

ParameterValue
Space groupP21/cP2_1/c
aa (Å)21.977
bb (Å)12.230
cc (Å)10.222
β\beta (°)93.49
RR-factor0.046

Q. What analytical techniques are used to assess purity and stoichiometry?

  • HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
  • Elemental Analysis : Combustion analysis for C, H, N, and Cl content.
  • Thermogravimetric Analysis (TGA) : To confirm hydration states and thermal stability .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved?

  • Refinement Software : Use SHELXL for iterative refinement, adjusting parameters like hydrogen atom placement and thermal displacement .
  • Validation Tools : WinGX/ORTEP to visualize anisotropic displacement ellipsoids and detect twinning via metric analysis .
  • Data Filtering : Exclude outliers (I/σ(I)<2I/\sigma(I) < 2) and apply absorption corrections during integration .

Q. What strategies optimize synthetic yield and minimize by-products?

  • Reaction Monitoring : In-situ FTIR to track carbamoyloxy group formation.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization .

Q. How can computational methods predict biological activity or reactivity?

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholine esterase).
  • DFT Calculations : Gaussian software to compute electrostatic potential maps and nucleophilic/electrophilic sites .

Q. What experimental controls are essential for validating bioactivity assays?

  • Positive/Negative Controls : Include known inhibitors (e.g., donepezil for acetylcholinesterase assays).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values.
  • Reproducibility : Triplicate experiments with blinded data analysis to reduce bias .

Methodological Notes

  • Crystallography : For novel polymorphs, collect data at multiple temperatures (e.g., 100 K and 295 K) to assess thermal motion .
  • Synthesis Scale-Up : Use microreactors for continuous flow synthesis to improve reproducibility and safety .

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